4-(2-(Furan-2-yl)vinyl)cinnoline

Description

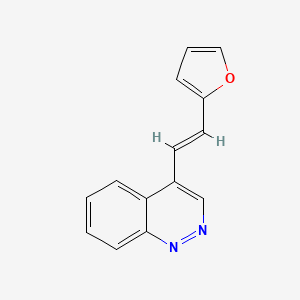

4-(2-(Furan-2-yl)vinyl)cinnoline (CAS: 5387-96-2) is a cinnoline derivative featuring a furan-substituted vinyl group at the 4-position of the cinnoline core. Cinnolines are nitrogen-containing heterocyclic compounds with a bicyclic structure analogous to quinoline but with adjacent nitrogen atoms. This compound is synthesized with 97% purity and is stabilized with a mix of unspecified stabilizers (TBC) for storage .

Properties

CAS No. |

5387-96-2 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-[(E)-2-(furan-2-yl)ethenyl]cinnoline |

InChI |

InChI=1S/C14H10N2O/c1-2-6-14-13(5-1)11(10-15-16-14)7-8-12-4-3-9-17-12/h1-10H/b8-7+ |

InChI Key |

SVFLUDUTWWCIRH-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CO3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-yl)vinyl)cinnoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the furan-2-yl vinyl precursor and the cinnoline core.

Coupling Reaction: The furan-2-yl vinyl group is introduced to the cinnoline ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Heck reaction.

Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (around 100-150°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Furan-2-yl)vinyl)cinnoline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the cinnoline ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under appropriate conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4-(2-(Furan-2-yl)ethyl)cinnoline.

Substitution: Halogenated or nitro-substituted cinnoline derivatives.

Scientific Research Applications

4-(2-(Furan-2-yl)vinyl)cinnoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-(Furan-2-yl)vinyl)cinnoline exerts its effects depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the furan and cinnoline rings, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs in the Cinnoline Series

4-(2-(Pyridin-2-yl)vinyl)cinnoline (CAS: 5387-89-3)

- Molecular Formula : C₁₅H₁₁N₃

- Molecular Weight : 233.27 g/mol

- Key Feature: Replaces the furan group with a pyridine ring. Pyridine is a stronger electron-withdrawing group than furan, which may alter electronic properties and binding interactions in biological systems.

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline (CAS: 5273-46-1)

- Molecular Formula : C₁₅H₁₀FN₃

- Molecular Weight : 251.26 g/mol

- Key Feature: Incorporates a fluorine atom at the 6-position of the cinnoline core, alongside the pyridinylvinyl group. Fluorination typically enhances metabolic stability and bioavailability in drug candidates. No toxicity or efficacy data is available in the provided evidence .

Quinoline Analogs with Furan Substituents

- Example: 2-(2-Furyl)quinoline-4-carboxylic acid (CAS: 20146-25-2) Molecular Formula: C₁₄H₉NO₃ Key Feature: A quinoline derivative with a furan substituent and a carboxylic acid group. Unlike cinnolines, quinolines have a single nitrogen atom in their bicyclic structure. This compound is reported as a pharmaceutical intermediate, though specific bioactivity data is unavailable .

Physicochemical and Structural Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-(2-(Furan-2-yl)vinyl)cinnoline | 5387-96-2 | Not explicitly stated* | ~223.24 (estimated) | Furan-vinyl | 97% |

| 4-(2-(Pyridin-2-yl)vinyl)cinnoline | 5387-89-3 | C₁₅H₁₁N₃ | 233.27 | Pyridinyl-vinyl | Not stated |

| 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline | 5273-46-1 | C₁₅H₁₀FN₃ | 251.26 | Pyridinyl-vinyl + fluorine | Not stated |

| 2-(2-Furyl)quinoline-4-carboxylic acid | 20146-25-2 | C₁₄H₉NO₃ | 239.23 | Furan + carboxylic acid | Not stated |

*Estimated molecular formula for this compound: C₁₄H₉N₃O (based on structural analysis).

Implications of Substituent Variations

- Furan vs. Pyridine’s nitrogen offers hydrogen-bonding capability, which may improve target affinity .

- Fluorine Addition : The 6-fluoro derivative (CAS: 5273-46-1) demonstrates how halogenation can fine-tune electronic properties and pharmacokinetics, though this requires experimental validation .

- Cinnoline vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.